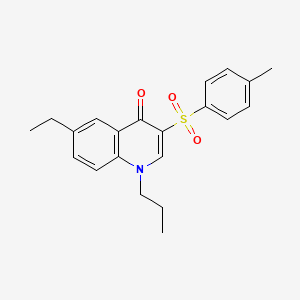

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

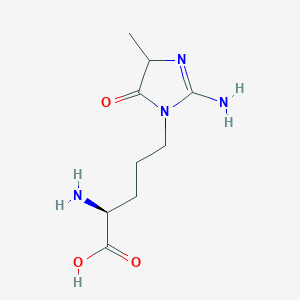

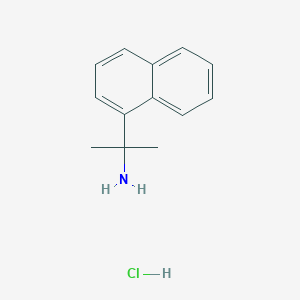

“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate” is a chemical compound with the molecular formula C20H21NO2 . It is also known by several synonyms such as BAS 00388426, ZINC00332733, STOCK1S-02470, and others .

Synthesis Analysis

The synthesis of related compounds, such as 2,2,4-trimethyl-1,2-dihydroquinolines, has been studied extensively. A common method involves the heterogeneous catalytic condensation of aniline with acetone . The reaction conditions are optimized, and a plausible reaction mechanistic pathway is derived from FT-IR and GC–MS data .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the searched resources, related compounds such as 2,2,4-trimethyl-1,2-dihydroquinolines have been studied. These compounds are synthesized through various reactions involving aryl amines with several classes of organic compounds like ketones, α,β-unsaturated ketones, 2,2-dimethoxy propane, alkynes, α-ketoester in the presence of Lewis and Brønsted acid catalysts .Applications De Recherche Scientifique

Synthesis and Characterization

Synthetic Methodologies : The synthesis of quinoline derivatives, including compounds structurally related to 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl phenylacetate, has been explored through various methodologies. For instance, one study describes the synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolin-2(1H)-ones through tellurium-triggered cyclizations, showcasing a novel approach to generating quinoline compounds that could be applicable to the synthesis of this compound derivatives (D. Dittmer, Qun Li, & D. Avilov, 2005).

Palladium-Catalyzed Reactions : A novel method for the synthesis of 4-phenylquinazolinones via a palladium-catalyzed domino reaction was developed, involving N-benzylation, benzylic C-H amidation, and dehydrogenation in water. This demonstrates the potential for palladium-catalyzed methodologies in the synthesis of complex quinoline derivatives (Hidemasa Hikawa et al., 2012).

Potential Applications

Antibacterial Activity : A study on a compound structurally related to this compound, specifically phenyl-2-(4-{(N-(2,2,4-trimethyl-7-phenoxy-1,2-dihydroquinolin-6-yl)methylsulfonamido) methyl}-1H-1,2,3-triazol-1-yl)acetate, showed promising in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This indicates potential applications of such derivatives in developing new antibacterial agents (K. Sri et al., 2014).

Antitumor Activity : Novel 4-arylaminoquinazoline derivatives, including structures similar to this compound, were synthesized and evaluated for their in vitro biological activities. These compounds showed inhibitory effects against tumor cells, with some derivatives demonstrating potent antitumor agents with high antiproliferative activities. This suggests the potential use of quinoline derivatives in the development of anti-cancer drugs (Yaling Zhang et al., 2019).

Propriétés

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-14-13-20(2,3)21-18-10-9-16(12-17(14)18)23-19(22)11-15-7-5-4-6-8-15/h4-10,12-13,21H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFBMAKHNZTQAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)CC3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)

![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)